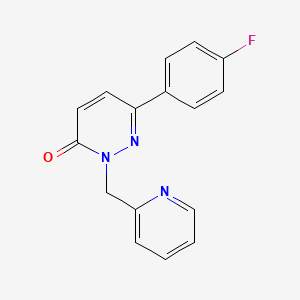

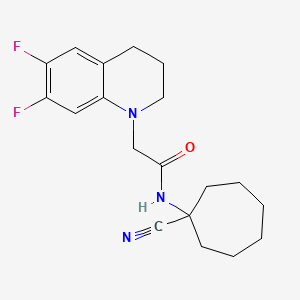

![molecular formula C7H12N4 B2503423 (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2095396-83-9](/img/structure/B2503423.png)

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds, which hold enormous applications in medicinal and pharmaceutical chemistry . It is involved in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions .

Anticancer Agents

The compound is used in the design of anticancer agents . For instance, a series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These derivatives have shown significant antiproliferative activities against various human cancer cell lines .

Suppression of ERK Signaling Pathway

The compound has been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway is beneficial in the treatment of various diseases, including cancer .

Treatment of Gastric Cancer

The compound has been used in the treatment of gastric cancer cells MGC-803 via the suppression of the ERK signaling pathway . It has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in the field of chemistry .

Dihydroorotate Dehydrogenase Inhibitors

The compound is used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This makes it valuable in the development of new antimalarial drugs .

Investigations of Pharmacological Activity

The compound is used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This makes it useful in the research and development of new treatments for HIV .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction has various applications in the field of organic chemistry .

Propiedades

IUPAC Name |

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGLGBOFHKOKSO-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)